molecular formula C9H14N2O2 B1479667 (2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol CAS No. 2090943-60-3

(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol

Cat. No. B1479667
CAS RN: 2090943-60-3
M. Wt: 182.22 g/mol
InChI Key: WHAWVXVLFKQTEX-UHFFFAOYSA-N
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Description

(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol, also known as ETTP, is a novel compound with a wide range of potential applications in scientific research and lab experiments. It is a tetrahydropyrano[4,3-c]pyrazol-3-yl derivative of methanol, which is a primary alcohol. ETTP was first synthesized in 2017, and since then, it has been studied for its various biochemical and physiological effects.

Scientific Research Applications

Diversity-Oriented Synthesis and Chemical Properties

The compound (2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol is related to a class of chemicals that have been a focus in diversity-oriented synthesis. For instance, a study by Zaware et al. (2011) highlights the synthesis of structurally diverse tetrahydropyrans using oxidative carbon-hydrogen bond activation and click chemistry. This methodology allows rapid access to non-natural compounds for screening against various biological targets, indicating its importance in drug discovery and chemical biology research (Zaware et al., 2011).

Synthesis and Structural Studies

Liang-Wen Zheng et al. (2011) designed and synthesized a series of fluorescent compounds containing pyrazolo[1,5-a]pyrazin-4(5H)-one moiety. The study involved structural confirmation through various spectroscopic methods and an investigation into the optical properties of these compounds, providing insight into the chemical behavior and potential applications of similar pyrazole-based structures (Liang-Wen Zheng et al., 2011).

Biological Activity and Application in Medicinal Chemistry

A study by H. Hafez et al. (2016) synthesized novel pyrazole derivatives with potential antimicrobial and anticancer activities. The synthesized compounds were evaluated in vitro, with some showing higher anticancer activity than the reference drug, doxorubicin. This highlights the relevance of pyrazole derivatives in medicinal chemistry and their potential application in developing new therapeutic agents (H. Hafez et al., 2016).

Synthesis and Functionalization of Tetrahydropyran Derivatives

Y. Hanzawa et al. (2012) explored the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. The study presented methods for the preparation and functionalization of these compounds, indicating the versatility and potential utility of tetrahydropyran derivatives in various chemical domains (Y. Hanzawa et al., 2012).

properties

IUPAC Name

(2-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-2-11-9(5-12)7-6-13-4-3-8(7)10-11/h12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAWVXVLFKQTEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2COCCC2=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol
Reactant of Route 2
(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol
Reactant of Route 3
(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol
Reactant of Route 4
(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol
Reactant of Route 5
(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol
Reactant of Route 6
Reactant of Route 6
(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol

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